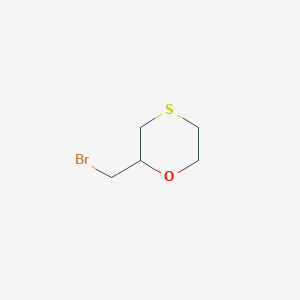
2-(Bromomethyl)-1,4-oxathiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-1,4-oxathiane is an organic compound that features a bromomethyl group attached to a 1,4-oxathiane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1,4-oxathiane typically involves the bromination of 1,4-oxathiane. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and can be scaled up for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)-1,4-oxathiane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is 1,4-oxathiane.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-1,4-oxathiane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the synthesis of biologically active molecules.
Material Science: It is used in the preparation of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-1,4-oxathiane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can participate in various substitution and addition reactions. The 1,4-oxathiane ring provides stability and can influence the reactivity of the bromomethyl group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Bromomethyl)-1,3-dioxolane: Similar in structure but with a dioxolane ring instead of an oxathiane ring.
Ethyl 2-(bromomethyl)acrylate: Contains a bromomethyl group attached to an acrylate moiety.
Uniqueness
2-(Bromomethyl)-1,4-oxathiane is unique due to the presence of the oxathiane ring, which imparts different chemical properties compared to similar compounds with dioxolane or acrylate structures. This uniqueness makes it valuable in specific synthetic applications where the oxathiane ring’s stability and reactivity are advantageous.
Eigenschaften
Molekularformel |
C5H9BrOS |
|---|---|
Molekulargewicht |
197.10 g/mol |
IUPAC-Name |
2-(bromomethyl)-1,4-oxathiane |
InChI |
InChI=1S/C5H9BrOS/c6-3-5-4-8-2-1-7-5/h5H,1-4H2 |
InChI-Schlüssel |
QTQCKSBURQIQBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCC(O1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







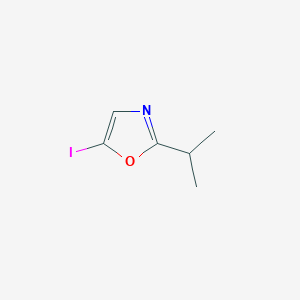
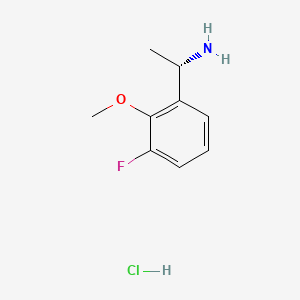
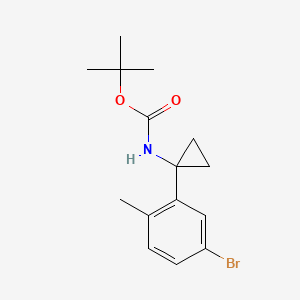
![4-Ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15303703.png)
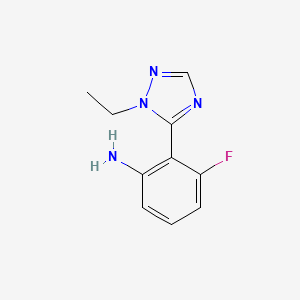

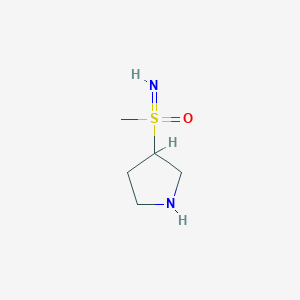
![tert-butyl N-[(1r,3r)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate](/img/structure/B15303740.png)

